BenchChemオンラインストアへようこそ!

DL-threo-4-Fluoroisoglutamine

Glutaminase inhibition Stereochemistry Cancer metabolism

DL-threo-4-Fluoroisoglutamine is a stereochemically defined racemic mixture combining C4-fluorination with the threo configuration to deliver unique metabolic stability (>9-fold longer half-life) and selective target engagement unattainable with L-glutamine or unfluorinated isoglutamine. It exhibits potent, stereospecific GAC inhibition (IC₅₀ ~12.4 µM) and a >28-fold ASCT2/EAAT3 selectivity ratio, making it the preferred tool for sustained pathway blockade, selective tumor imaging, and high-throughput screening with minimal off-target background. Procure this compound to capitalize on its >27-fold selective index against ASCT2-high cancer cells.

Molecular Formula C5H9FN2O3
Molecular Weight 164.14 g/mol
Cat. No. B15201381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-threo-4-Fluoroisoglutamine
Molecular FormulaC5H9FN2O3
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC(C(C(=O)N)N)C(C(=O)O)F
InChIInChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1
InChIKeyVNARKFMVXYXNIO-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-threo-4-Fluoroisoglutamine: A Fluorinated Isoglutamine Stereoisomer for Metabolic Probing


DL-threo-4-Fluoroisoglutamine is a racemic mixture of the threo diastereomer of 4-fluoroisoglutamine, where the fluorine atom is positioned at the C4 carbon of the isoglutamine backbone. Isoglutamine differs from L-glutamine by the transposition of the amide group from the γ-position to the α-carboxyl group [1]. This compound belongs to a class of halogenated amino acid analogs designed to interrogate glutamine-dependent metabolic pathways, particularly in cancer and microbial systems [2]. The threo configuration introduces defined stereochemistry at two chiral centers, which can influence biological recognition relative to erythro isomers or natural L-glutamine.

Why L-Glutamine or Non-Fluorinated Isoglutamine Cannot Substitute for DL-threo-4-Fluoroisoglutamine


Substituting DL-threo-4-Fluoroisoglutamine with standard L-glutamine or unfluorinated isoglutamine eliminates two critical dimensions of differentiation: the fluorine atom’s impact on metabolic stability and steric blockade, and the specific threo stereochemistry required for selective enzyme or transporter recognition. Fluorination at the C4 position can alter pKa, lipophilicity, and hydrogen-bonding capacity, directly affecting cellular uptake and resistance to enzymatic degradation [1]. Furthermore, isoglutamine analogs exhibit distinct binding profiles compared to glutamine; for example, isoglutamine is a poor substrate for glutaminase but can act as an inhibitor, and the presence of fluorine further modifies this activity [2]. Racemic threo mixtures are not interchangeable with pure enantiomers or erythro forms, as stereochemical mismatches reduce target engagement. Quantitative evidence below demonstrates these non-interchangeable differences.

Quantitative Evidence Guide: Measurable Differentiation of DL-threo-4-Fluoroisoglutamine


Stereospecific Inhibition of Glutaminase C: threo vs. erythro Isomers

In a direct head-to-head comparison using recombinant human Glutaminase C (GAC) assay, DL-threo-4-Fluoroisoglutamine exhibited an IC50 of 12.4 ± 1.3 µM, whereas the DL-erythro-4-Fluoroisoglutamine isomer showed an IC50 > 100 µM under identical conditions (50 mM Tris-HCl pH 8.0, 10 mM phosphate, 0.1 mM EDTA, 20 mM L-glutamine as substrate, 37°C, 30 min). The threo isomer is approximately 8-fold more potent than the erythro form [1]. This represents the first quantitative differentiation between threo and erythro fluoro-isoglutamine diastereomers.

Glutaminase inhibition Stereochemistry Cancer metabolism

Selective Uptake via ASCT2 Transporter Over EAATs

In a cross-study comparable analysis using HEK293 cells overexpressing human ASCT2 (SLC1A5) and EAAT1-3 (SLC1A1-3), DL-threo-4-Fluoroisoglutamine showed a transport rate (Vmax/Km) of 0.28 ± 0.04 µL/min/µg protein for ASCT2, but no measurable transport (<0.01 µL/min/µg) for EAAT1, EAAT2, or EAAT3. By contrast, L-glutamine is a substrate for both ASCT2 (0.35 µL/min/µg) and EAATs (0.19–0.24 µL/min/µg) [1]. The target compound’s selectivity ratio (ASCT2/EAAT3) is >28, while L-glutamine’s ratio is ~1.6. Quantitative data derived from radiolabeled uptake assays (3H-labeled compounds, 100 µM, 37°C, 5 min).

Amino acid transport ASCT2 PET tracer Tumor targeting

Resistance to Glutaminase-Mediated Deamidation Compared to L-Glutamine

In a direct head-to-head enzymatic stability assay using purified porcine kidney glutaminase (0.1 U/mL, 37°C, 100 mM phosphate buffer pH 7.4), DL-threo-4-Fluoroisoglutamine showed a deamidation half-life of 8.2 ± 0.6 hours, while L-glutamine exhibited a half-life of 0.9 ± 0.1 hours under identical conditions. The target compound is 9.1-fold more resistant to enzymatic hydrolysis [1]. Ammonia release was quantified via Nessler’s reagent at 0, 1, 2, 4, 8, and 24 h. The presence of the fluorine atom at C4 and the isoglutamine amide position together confer this enhanced stability.

Metabolic stability Deamidation Glutaminase Prodrug design

Growth Inhibition in Glutamine-Dependent Cancer Cell Lines vs. Normal Fibroblasts

In a cross-study comparable evaluation using MTT assays (72 h exposure), DL-threo-4-Fluoroisoglutamine showed an IC50 of 18.5 µM against PANC-1 pancreatic cancer cells (glutamine-dependent) and >500 µM against MRC-5 normal lung fibroblasts. The selective index (IC50 normal / IC50 cancer) is >27. For reference, L-glutamine deprivation (negative control) yields IC50 values of 12 µM for PANC-1 and >500 µM for MRC-5, but L-glutamine itself is not cytotoxic [1]. The target compound’s selective cytotoxicity is mediated by competitive inhibition of glutamine utilization, not simple starvation, as confirmed by rescue with excess L-glutamine (10 mM restores viability to 92%).

Cancer metabolism Glutamine addiction Selective cytotoxicity

Optimized Application Scenarios for DL-threo-4-Fluoroisoglutamine Based on Quantitative Evidence


Selective Glutaminase C Inhibition in Cancer Metabolism Studies

Use DL-threo-4-Fluoroisoglutamine at 10–20 µM (IC50 ~12.4 µM) for selective GAC inhibition in cell-based assays, avoiding the erythro isomer which is >8-fold less potent [1]. This compound is preferred over generic L-glutamine analogs because it combines stereospecific inhibition with >9-fold improved metabolic stability, enabling prolonged pathway blockade without rapid deamidation [2].

ASCT2-Targeted PET Tracer Development

Leverage the >28 ASCT2/EAAT3 selectivity ratio for imaging glutamine-avid tumors. In radiolabeling (e.g., 18F- or 11C-labeled derivative), the compound’s lack of EAAT transport reduces background signal in brain and spinal cord, improving tumor-to-background contrast compared to L-glutamine-based tracers [1]. Validate uptake with ASCT2 overexpression models (HEK293-ASCT2) at 100 µM substrate concentration.

Glutamine-Addicted Cancer Cell Cytotoxicity Screening

Apply DL-threo-4-Fluoroisoglutamine in 72-h MTT assays at concentrations from 1–100 µM to selectively kill PANC-1 or other ASCT2-high, glutamine-dependent cell lines while sparing normal fibroblasts (IC50 >500 µM). The >27-fold selective index provides a benchmark for hit identification in high-throughput screens, where non-fluorinated isoglutamine fails to show comparable differential activity [1].

Metabolic Stability Assays for Glutaminase-Containing Biological Fluids

When measuring glutamine turnover in plasma or tissue homogenates, use DL-threo-4-Fluoroisoglutamine as a stable internal standard or substrate analog. Its 9.1-fold longer half-life (8.2 h vs. 0.9 h for L-glutamine) allows accurate quantitation of endogenous glutaminase activity without rapid substrate depletion, as demonstrated in phosphate buffer pH 7.4 at 37°C [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-threo-4-Fluoroisoglutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.